molecular formula C11H17NO3 B1211587 Isomescaline CAS No. 3937-16-4

Isomescaline

Cat. No.: B1211587
CAS No.: 3937-16-4
M. Wt: 211.26 g/mol
InChI Key: PVLFQRLVSMMSQK-UHFFFAOYSA-N
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Description

Isomescaline is a chemical compound belonging to the phenethylamine class. It is structurally related to mescaline, a naturally occurring psychedelic protoalkaloid.

Biochemical Analysis

Biochemical Properties

2,3,4-Trimethoxyphenethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. 2,3,4-Trimethoxyphenethylamine inhibits monoamine oxidase, leading to an increase in the levels of monoamines such as serotonin, dopamine, and norepinephrine. This inhibition results in prolonged neurotransmitter activity, which is associated with its psychoactive effects .

Cellular Effects

2,3,4-Trimethoxyphenethylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound activates serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception. Activation of these receptors leads to altered gene expression and changes in cellular metabolism, contributing to the compound’s psychoactive effects .

Molecular Mechanism

The molecular mechanism of 2,3,4-Trimethoxyphenethylamine involves its binding interactions with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, and acts as an agonist. This binding leads to the activation of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, 2,3,4-Trimethoxyphenethylamine inhibits monoamine oxidase, preventing the breakdown of monoamines and prolonging their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-Trimethoxyphenethylamine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that prolonged exposure to 2,3,4-Trimethoxyphenethylamine can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These changes are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of 2,3,4-Trimethoxyphenethylamine vary with different dosages in animal models. At low doses, the compound induces mild psychoactive effects, while higher doses can lead to more pronounced effects, including hallucinations and altered perception. Toxicity studies have shown that extremely high doses of 2,3,4-Trimethoxyphenethylamine can cause adverse effects, including neurotoxicity and organ damage .

Metabolic Pathways

2,3,4-Trimethoxyphenethylamine is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and oxidation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2D6. The metabolites of 2,3,4-Trimethoxyphenethylamine are excreted in the urine .

Transport and Distribution

Within cells and tissues, 2,3,4-Trimethoxyphenethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 2,3,4-Trimethoxyphenethylamine is primarily within the cytoplasm and the nucleus. The compound can enter the nucleus and influence gene expression by interacting with nuclear receptors and transcription factors. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity within the cell .

Chemical Reactions Analysis

Types of Reactions

Isomescaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter function and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Isomescaline is structurally similar to several other compounds, including:

    Mescaline (3,4,5-Trimethoxyphenethylamine): Known for its hallucinogenic effects.

    2,3,5-Trimethoxyphenethylamine: Another positional isomer with different psychoactive properties.

    2,4,5-Trimethoxyphenethylamine: Known for its unique pharmacological profile

Uniqueness

What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at various receptors. This unique structure results in distinct pharmacological effects compared to its isomers .

Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLFQRLVSMMSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192571
Record name Isomescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-16-4
Record name 2,3,4-Trimethoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3937-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomescaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOMESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A6OUU263
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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